methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrole moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and the carboxylate ester group. Common reagents used in these reactions include thionyl chloride, pyrrole, and methyl isobutyl ketone. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-isobutyl-2-{[4-(1H-indol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- Methyl 5-isobutyl-2-{[4-(1H-imidazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyrrole rings allows for diverse reactivity and potential interactions with biological targets .
Biological Activity
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, an isobutyl group, and a pyrrole moiety, which contribute to its pharmacological properties.
Structural Significance
The thiazole ring is known for its biological significance, often serving as a scaffold for various pharmacologically active compounds. The presence of the isobutyl and pyrrole groups enhances the compound's unique properties and interactions with biological targets.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Compounds with similar thiazole structures have shown significant anticancer effects. For instance, derivatives of thiazole have been reported to induce cytotoxicity in various cancer cell lines, including breast and colon cancers .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria.
Research Findings
A study focused on thiazole-based compounds highlights their diverse biological activities. For example, certain derivatives showed micromolar inhibition of specific cancer cell proliferation pathways. Notably, compounds that maintained key structural features exhibited enhanced potency against cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays revealed that this compound effectively inhibited the growth of cancer cells. The compound's mechanism of action involved disruption of cellular processes critical for mitosis, leading to increased rates of apoptosis in treated cells.
- Comparative Analysis : A comparative study with structurally similar compounds indicated that this compound exhibited superior activity against certain cancer cell lines compared to simpler analogs. This suggests that the complexity of its structure may enhance its interactions with multiple biological targets .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Isobutyl 4-hydroxybenzoate | Simpler structure with hydroxy group | Antimicrobial properties |
Methyl 2-amino-thiazole | Basic thiazole structure | Anticancer activity |
Methyl 5-isobutyl-2-{...} | Multi-functional structure | Anticancer, antimicrobial |
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(4-pyrrol-1-ylbutanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-13-15(16(22)23-3)19-17(24-13)18-14(21)7-6-10-20-8-4-5-9-20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19,21) |
InChI Key |
QHLJSRGRRGCEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCCN2C=CC=C2)C(=O)OC |
Origin of Product |
United States |
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